molecular formula C20H21NO5 B6493899 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 858764-21-3

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B6493899
CAS No.: 858764-21-3
M. Wt: 355.4 g/mol
InChI Key: DSTIKNIEOHPCKA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one (compound 5b in ) is a synthetic chromen-4-one derivative synthesized via a Mannich reaction. This compound features a 3,4-dimethoxyphenyl substituent at position 3, a dimethylaminomethyl group at position 8, and a hydroxyl group at position 5. Its molecular weight is 356.2 g/mol, and it forms pale-yellow crystals with a melting point of 154–155°C . The synthesis involves reacting daidzein with formaldehyde and dimethylamine in ethanol, achieving a yield of 77% . Structural characterization includes IR, $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry, confirming the regioselective introduction of the dimethylaminomethyl group at position 8 .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-21(2)10-14-16(22)7-6-13-19(23)15(11-26-20(13)14)12-5-8-17(24-3)18(9-12)25-4/h5-9,11,22H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTIKNIEOHPCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the chromone core with a 3,4-dimethoxyphenyl derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

    Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromone core can be reduced to form dihydrochromones.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield chromone ketones, while reduction of the chromone core can produce dihydrochromones.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and oxidative stress pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Key Observations :

  • 5b has the highest molecular weight due to the two methoxy groups on the phenyl ring.
  • The benzodioxole (5c ) and dihydrobenzodioxin (5d ) substituents increase melting points compared to methoxy-substituted derivatives, likely due to enhanced crystallinity from fused oxygen-containing rings .

Derivatives with Halogen and Trifluoromethyl Substituents

Chlorophenyl Derivatives ()

3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 848058-59-3) introduces a chloro substituent at position 4 of the phenyl ring and a methyl group at position 2.

Trifluoromethyl Derivatives ()

  • 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl) derivative (): The trifluoromethyl group at position 2 and 4-methoxyphenyl at position 3 create a balance between electron-donating and withdrawing effects, which may optimize binding interactions in biological targets .

Variations in the Aminoalkyl Side Chain

Diethylaminomethyl vs. Dimethylaminomethyl ()

8-[(Diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS: 858768-31-7) replaces the dimethylamino group in 5a with a diethylamino group. This increases steric bulk and lipophilicity, which may affect pharmacokinetic properties such as absorption and distribution .

Piperazinyl Derivatives ()

  • 3-(3,4-Dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (): The piperazinyl group introduces a basic nitrogen, enhancing water solubility at physiological pH compared to dimethylamino derivatives .
  • 8-((4-Methylpiperazin-1-yl)methyl) derivative (): The methylpiperazine side chain may improve binding to targets like kinases or bacterial enzymes due to its ability to form hydrogen bonds .

Substituent-Free Analogues ()

8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one (CAS: 109723-54-8) lacks methoxy or halogen substituents on the phenyl ring.

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